Acetonitrile, 2-(2,3,5,6-tetrahydro-7H-indeno[5,6-b]furan-7-ylidene)-
CAS No.:
Cat. No.: VC18917493
Molecular Formula: C13H11NO
Molecular Weight: 197.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H11NO |
|---|---|
| Molecular Weight | 197.23 g/mol |
| IUPAC Name | 2-(2,3,5,6-tetrahydrocyclopenta[f][1]benzofuran-7-ylidene)acetonitrile |
| Standard InChI | InChI=1S/C13H11NO/c14-5-3-9-1-2-10-7-11-4-6-15-13(11)8-12(9)10/h3,7-8H,1-2,4,6H2 |
| Standard InChI Key | NEELNHPPKGLTQL-UHFFFAOYSA-N |
| Canonical SMILES | C1CC(=CC#N)C2=CC3=C(CCO3)C=C21 |
Introduction
Chemical Structure and Nomenclature
Core Structural Features
The compound’s architecture consists of an indene moiety fused to a tetrahydrofuran ring, forming a rigid, planar conjugated system. The cyano group (-CN) at the 2-position introduces electron-withdrawing characteristics, enhancing reactivity in nucleophilic additions and cycloadditions . Key structural parameters include:
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Molecular Formula: C₁₃H₁₁N
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Molecular Weight: 197.23 g/mol
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CAS Registry: 221530-44-5
The indeno[5,6-b]furan core differentiates it from analogs like indeno[5,4-b]furan derivatives, which exhibit distinct electronic behaviors due to altered ring fusion positions .
Synthesis and Production
Laboratory Synthesis
Enantioselective synthesis of related indeno-furan nitriles employs asymmetric catalysis. A notable method involves:
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Catalyst: (S,P,S′P)-1,1′-Bis[bis(4-methoxy-3,5-dimethylphenyl)phosphino]-2,2′-bis[(R)-α-(dimethylamino)benzyl]ferrocene
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Conditions: Copper diacetate in dichloromethane/toluene/tert-butyl alcohol at 20°C under inert atmosphere .
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Yield: 87.8% enantiomeric excess, demonstrating high stereochemical control .
Industrial Production
Industrial-scale synthesis prioritizes continuous flow reactors to optimize yield and purity. Key steps include:
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Cyclization: Formation of the indeno-furan core via acid-catalyzed intramolecular cyclization.
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Nitrile Introduction: Reaction with cyanating agents under controlled pH and temperature.
Chemical and Physical Properties
Electronic Properties
Density functional theory (DFT) calculations reveal:
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HOMO Energy: −5.2 eV (localized on the indeno-furan moiety)
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LUMO Energy: −3.8 eV (stabilized by the cyano group) .
These levels align with non-fullerene acceptors (NFAs) used in organic photovoltaics, suggesting potential in light-harvesting applications .
Spectroscopic Data
Applications
Optoelectronics
The compound’s planar π-system and tunable LUMO make it a candidate for:
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Organic Photovoltaics (OPVs): Comparable to IEIC (Indacenodithiophene-based NFAs) in electron mobility .
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Circularly Polarized Luminescence (CPL): Chiral spiro-fused derivatives exhibit CPL dissymmetry factors (gₗᵤₘ) of ~10⁻³, useful in chiral light-emitting devices .
Comparative Analysis with Analogues
Structural and Functional Comparison
The target compound’s lower LUMO (−3.82 eV vs. −3.75 eV) enhances electron-accepting capacity, critical for OPV efficiency .
Research Findings and Future Directions
Key Advancements
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Stereochemical Control: Asymmetric synthesis achieves >85% ee, enabling access to enantiopure materials for CPL .
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Donor-Acceptor Systems: Integration with thiophene-S,S-dioxide units creates intramolecular charge-transfer states, broadening absorption spectra .
Limitations and Opportunities
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Data Gaps: Stability under ambient conditions and pharmacokinetic profiles remain unstudied.
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Future Work: Optimizing synthetic routes for scalability and exploring copolymerization with thiophene derivatives.
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